
Ácido 4-ciano-2-fluorofenilborónico
Descripción general
Descripción
4-Cyano-2-fluorophenylboronic acid is an organoboron compound with the molecular formula C7H5BFNO2. It is a boronic acid derivative, characterized by the presence of a cyano group (-CN) and a fluorine atom (-F) attached to a phenyl ring, along with a boronic acid group (-B(OH)2). This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds.
Aplicaciones Científicas De Investigación
4-Cyano-2-fluorophenylboronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing compounds for biological studies, including enzyme inhibitors and receptor ligands.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of advanced materials, such as polymers and electronic materials, due to its ability to form stable carbon-boron bonds.
Mecanismo De Acción
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Boronic acids are often used in suzuki-miyaura coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
Boronic acids are known to participate in various biochemical reactions, including coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .
Pharmacokinetics
It is known that boronic acids, in general, can be absorbed and distributed in the body, metabolized, and then excreted .
Result of Action
It is known that boronic acids can cause skin and eye irritation, and may cause respiratory irritation .
Action Environment
The action of 4-Cyano-2-fluorophenylboronic acid can be influenced by various environmental factors. For instance, it is recommended to store the compound in a dry, cool, and well-ventilated place . Additionally, it is advised to avoid dust formation and to handle the compound only in a well-ventilated area or outdoors .
Análisis Bioquímico
Biochemical Properties
4-Cyano-2-fluorophenylboronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction involves the formation of carbon-carbon bonds between a boronic acid and an organohalide, catalyzed by a palladium complex. The compound interacts with various enzymes and proteins, including palladium catalysts, to facilitate the transmetalation step in the coupling reaction. The nature of these interactions is primarily based on the coordination of the boronic acid group with the palladium center, which allows for the transfer of the organic group from the boron to the palladium .
Cellular Effects
The effects of 4-Cyano-2-fluorophenylboronic acid on various types of cells and cellular processes are not extensively documented. Boronic acids, in general, are known to influence cell function by interacting with cellular proteins and enzymes. These interactions can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, boronic acids can inhibit proteasome activity, leading to the accumulation of ubiquitinated proteins and subsequent changes in cell signaling and gene expression .
Molecular Mechanism
The molecular mechanism of action of 4-Cyano-2-fluorophenylboronic acid involves its interaction with palladium catalysts in the Suzuki-Miyaura coupling reaction. The boronic acid group coordinates with the palladium center, facilitating the transmetalation step, where the organic group is transferred from the boron to the palladium. This interaction is crucial for the formation of carbon-carbon bonds in the reaction. Additionally, boronic acids can form reversible covalent bonds with diols and other nucleophiles, which can influence their biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Cyano-2-fluorophenylboronic acid can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade in the presence of strong oxidizing agents, acids, or bases . Long-term effects on cellular function have not been extensively studied, but boronic acids are known to have prolonged effects on proteasome inhibition, which can lead to sustained changes in cellular processes .
Metabolic Pathways
4-Cyano-2-fluorophenylboronic acid is involved in metabolic pathways related to its role in the Suzuki-Miyaura coupling reaction. The compound interacts with palladium catalysts and undergoes transmetalation, where the organic group is transferred from the boron to the palladium. This process is essential for the formation of carbon-carbon bonds in organic synthesis . The metabolic flux and metabolite levels related to this compound have not been extensively studied.
Transport and Distribution
The compound may interact with transporters or binding proteins that facilitate its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of 4-Cyano-2-fluorophenylboronic acid is not extensively studied. Boronic acids can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These modifications can influence the activity and function of the compound within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2-fluorophenylboronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the palladium-catalyzed borylation of 4-cyano-2-fluoroiodobenzene using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate (KOAc), in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for 4-Cyano-2-fluorophenylboronic acid are similar to laboratory-scale syntheses but are optimized for larger-scale operations. These methods often involve continuous flow processes and the use of more efficient catalysts and reaction conditions to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyano-2-fluorophenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild and tolerant of various functional groups .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Conditions: Solvents like DMF, toluene, or ethanol; temperatures ranging from room temperature to 100°C; inert atmosphere (e.g., nitrogen or argon).
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Comparación Con Compuestos Similares
4-Cyano-2-fluorophenylboronic acid can be compared with other similar boronic acids:
- 4-Cyano-3-fluorophenylboronic acid
- 3-Cyano-5-fluorophenylboronic acid
- 4-Bromo-2-fluorophenylboronic acid
- 4-Carboxy-2-fluorophenylboronic acid
Uniqueness
The presence of both a cyano group and a fluorine atom on the phenyl ring makes 4-Cyano-2-fluorophenylboronic acid unique. The cyano group provides electron-withdrawing properties, while the fluorine atom offers unique reactivity and stability. This combination of functional groups enhances its utility in various synthetic applications, particularly in the formation of complex molecules with specific electronic and steric properties .
Propiedades
IUPAC Name |
(4-cyano-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BFNO2/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAUMAIVCYTVQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C#N)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660653 | |
| Record name | (4-Cyano-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-77-4 | |
| Record name | (4-Cyano-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cyano-2-fluorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



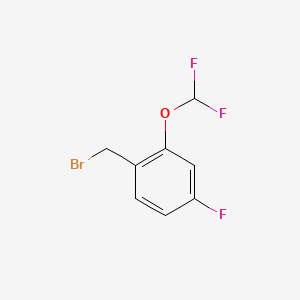
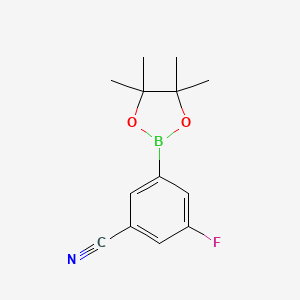
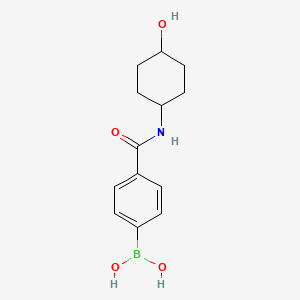
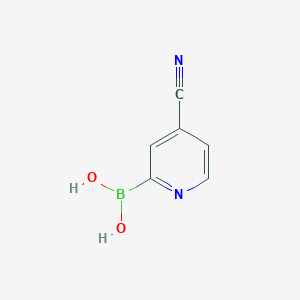
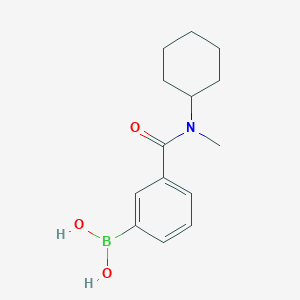
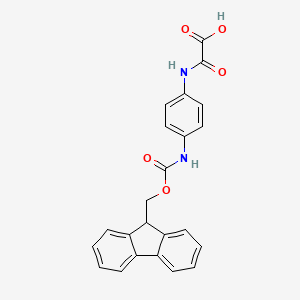
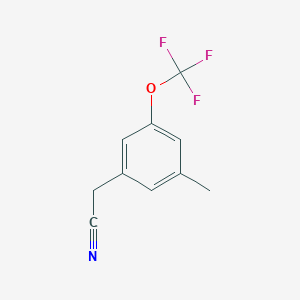
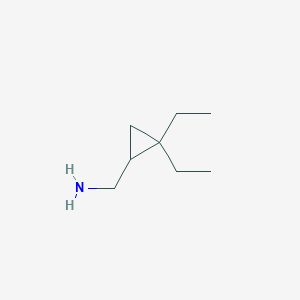
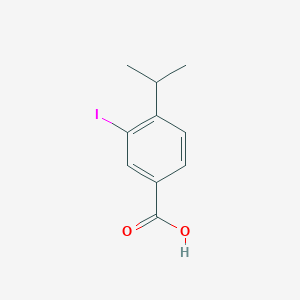
![5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B1451333.png)
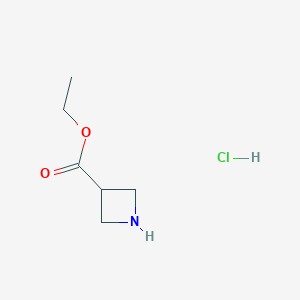
![4-{[(2,6-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1451336.png)
![5-Propyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione](/img/structure/B1451338.png)
